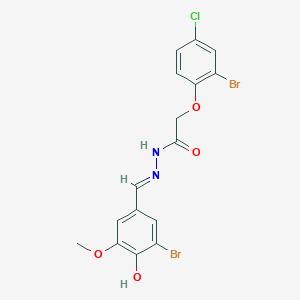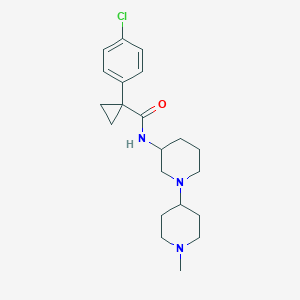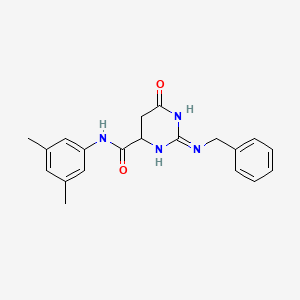![molecular formula C15H11IN2OS B6092580 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
作用机制
The mechanism of action of 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, it is believed to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrates, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-tumor effects in several cancer cell lines, as well as anti-inflammatory effects in animal models. Additionally, this compound has been shown to inhibit the growth of several bacterial strains, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone in lab experiments is its specificity for protein kinases. This compound has been found to have a high affinity for several protein kinases, making it a useful tool for studying these enzymes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound have been shown to be toxic to cells, which can limit its use in some experiments.
未来方向
There are several future directions for research on 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of this compound as an antibiotic should be further explored, as the development of new antibiotics is urgently needed to combat the growing problem of antibiotic resistance.
合成方法
The synthesis of 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is a complex process that involves several steps. The first step is the reaction of 4-iodobenzylamine with carbon disulfide to form 4-iodobenzyl dithiocarbamate. This compound is then reacted with 2-aminobenzoic acid to form the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. This compound has been found to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR. This inhibition has been shown to have anti-tumor effects in several cancer cell lines.
属性
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQSGGABUNIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B6092520.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)

![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6092562.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)

![N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6092606.png)
![9-(4-fluorophenyl)-7-(2-hydroxyethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6092610.png)
